molecular formula C24H29BO6 B13140103 Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate

Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate

Cat. No.: B13140103
M. Wt: 424.3 g/mol
InChI Key: DWZUUPFFJBOKCQ-UHFFFAOYSA-N
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Description

Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate is a complex organic compound featuring a biphenyl core with ester and boronate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.

    Introduction of the Boronate Group: The boronate group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.

    Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the efficiency of catalysts used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate group, forming boronic acids.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dimethanol.

    Substitution: Various halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology

The boronate group can interact with biological molecules, making this compound useful in the development of sensors for detecting saccharides and other biomolecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The compound exerts its effects primarily through its boronate group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a catalyst in cross-coupling reactions and in its biological applications as a sensor.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in its boronate functionality but lacks the biphenyl core and ester groups.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the boronate group but is a simpler molecule without the biphenyl structure.

    Biphenyl-3,5-dicarboxylic Acid: Contains the biphenyl core and carboxyl groups but lacks the boronate functionality.

Uniqueness

Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate is unique due to its combination of a biphenyl core, ester groups, and a boronate group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C24H29BO6

Molecular Weight

424.3 g/mol

IUPAC Name

diethyl 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H29BO6/c1-7-28-21(26)18-13-17(14-19(15-18)22(27)29-8-2)16-9-11-20(12-10-16)25-30-23(3,4)24(5,6)31-25/h9-15H,7-8H2,1-6H3

InChI Key

DWZUUPFFJBOKCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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